(2-Chloro-6-methylphenyl)(cyclopropyl)methanone
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Overview
Description
(2-Chloro-6-methylphenyl)(cyclopropyl)methanone is an organic compound with the molecular formula C11H11ClO. It is a derivative of methanone, featuring a cyclopropyl group and a chlorinated methylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-6-methylphenyl)(cyclopropyl)methanone typically involves the reaction of 2-chloro-6-methylbenzoyl chloride with cyclopropylmagnesium bromide in an anhydrous ether solution. The reaction is carried out under a nitrogen atmosphere to prevent moisture from interfering with the Grignard reagent. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-6-methylphenyl)(cyclopropyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Chloro-6-methylphenyl)(cyclopropyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2-Chloro-6-methylphenyl)(cyclopropyl)methanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-methylphenyl isocyanide: Shares the chlorinated methylphenyl group but differs in the functional group attached to the phenyl ring.
2-Chloro-6-methylphenol: Similar in structure but contains a hydroxyl group instead of a cyclopropyl group.
Uniqueness
(2-Chloro-6-methylphenyl)(cyclopropyl)methanone is unique due to the presence of both a cyclopropyl group and a chlorinated methylphenyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C11H11ClO |
---|---|
Molecular Weight |
194.66 g/mol |
IUPAC Name |
(2-chloro-6-methylphenyl)-cyclopropylmethanone |
InChI |
InChI=1S/C11H11ClO/c1-7-3-2-4-9(12)10(7)11(13)8-5-6-8/h2-4,8H,5-6H2,1H3 |
InChI Key |
JTASRFHGSOQDAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)C(=O)C2CC2 |
Origin of Product |
United States |
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